molecular formula C15H13NO5 B1231056 (2-oxooxolan-3-yl) (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate

(2-oxooxolan-3-yl) (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate

Cat. No. B1231056
M. Wt: 287.27 g/mol
InChI Key: BEFGYGOCZDNARV-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-(4-methoxyphenyl)-2-propenoic acid (2-oxo-3-oxolanyl) ester is a cinnamate ester.

Scientific Research Applications

Crystal Structure and Interactions

  • Crystal Packing and Interactions: Ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate is noted for exploiting rare nonhydrogen bonding interactions of N⋯π and O⋯π types, along with a C–H⋯N hydrogen bond, forming a simple 1-D double-column structure (Zhang, Wu, & Zhang, 2011).

Synthesis and Structural Analysis

  • Synthesis and DFT Calculations

    The small molecule 2H-1,3-benzodioxol-5-yl 3-(4‑hydroxy-3-methoxyphenyl) prop‑2-enoate has been synthesized, with structural characterization performed by various techniques. DFT calculation was conducted to determine its geometrical and electronic parameters, important for biological applications (Jayaraj & Desikan, 2020).

  • C⋯π Interaction

    An unusual C⋯π interaction of non-hydrogen bond type was found in ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate, providing insight into electrostatic interactions (Zhang, Tong, Wu, & Zhang, 2012).

  • Cyano-Halogen Interactions

    Analysis of cyano-halogen interactions in the crystal structures of closely related δ-keto esters, including ethyl 2-cyano-5-(4-methoxyphenyl)-5-oxo-3-(piperidin-1-yl)pent-2-enoate, shows their importance in pharmaceutical cocrystals and drug design (Kamal, Maurya, Gupta, & Vasudev, 2015).

Biological and Pharmaceutical Applications

  • Anticancer Activity

    Novel 8,4’-Oxyneolignan Analogues, including 2-oxo-2-phenylethyl(2E)-3-[4-(2-oxo-2-phenylethoxy) phenyl]prop-2-enoate, have shown promising anticancer activity, with certain compounds inhibiting the growth of various human cancer cells (Souza et al., 2017).

  • Antimicrobial and Cytotoxicity Studies

    Modified Strobilurin derivatives, including 3-isoxazoline substituted methyl-3-methoxy-2-(4-oxo-3,4-dihydrophthalazin-1-yl)prop-2-enoate derivatives, have been studied for their antimicrobial activities and cytotoxicity (Sridhara et al., 2011).

Other Relevant Studies

  • Synthesis of Entacapone

    A new synthesis of the COMT inhibitor entacapone, involving ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl) prop-2-enoate, was achieved, with potential in vitro activity against tuberculosis and dengue (Harisha et al., 2015).

  • Photoalignment in Liquid Crystals

    Prop-2-enoates derived from thiophenes, including azo containing thiophene-based prop-2-enoates, have been studied for their ability to promote photoalignment in nematic liquid crystals, a crucial aspect in LCDs (Hegde, Ata Alla, Matharu, & Komitov, 2013).

properties

Product Name

(2-oxooxolan-3-yl) (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

(2-oxooxolan-3-yl) (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C15H13NO5/c1-19-12-4-2-10(3-5-12)8-11(9-16)14(17)21-13-6-7-20-15(13)18/h2-5,8,13H,6-7H2,1H3/b11-8+

InChI Key

BEFGYGOCZDNARV-DHZHZOJOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)OC2CCOC2=O

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)OC2CCOC2=O

solubility

43.1 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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